molecular formula C6H6O6 B8698063 Citric acid anhydride

Citric acid anhydride

Cat. No.: B8698063
M. Wt: 174.11 g/mol
InChI Key: WQNHWIYLCRZRLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Citric acid anhydride is a chemical compound derived from citric acid. It is an organic compound with the formula C_12H_14O_7. This compound is a cyclic anhydride formed by the dehydration of citric acid. It is a white crystalline solid that is used in various chemical reactions and industrial applications due to its reactivity and ability to form esters and amides.

Preparation Methods

Synthetic Routes and Reaction Conditions: Citric acid anhydride can be synthesized through the dehydration of citric acid. One common method involves heating citric acid with acetic anhydride at temperatures ranging from 40°C to 110°C for 15 to 120 minutes. The reaction mixture is then cooled, and the citric anhydride is crystallized out .

Industrial Production Methods: In industrial settings, citric anhydride is produced by reacting citric acid with acetic anhydride or other organic acid anhydrides. The reaction is typically carried out in a reactor at controlled temperatures, followed by crystallization and purification steps to obtain high-purity citric anhydride .

Chemical Reactions Analysis

Types of Reactions: Citric acid anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form citric acid.

    Esterification: Reacts with alcohols to form esters.

    Amidation: Reacts with amines to form amides.

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Citric acid.

    Esterification: Citric esters.

    Amidation: Citric amides.

Scientific Research Applications

Citric acid anhydride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of citric anhydride involves its reactivity with nucleophiles such as water, alcohols, and amines. The compound’s anhydride group is highly reactive, allowing it to form covalent bonds with these nucleophiles, leading to the formation of citric acid, esters, or amides. This reactivity is exploited in various chemical and biological applications .

Comparison with Similar Compounds

    Acetic Anhydride: Another common anhydride used in esterification and amidation reactions.

    Succinic Anhydride: Used in similar applications but has different reactivity due to its structure.

    Maleic Anhydride: Employed in polymer production and as a chemical intermediate.

Uniqueness of Citric Anhydride: Citric acid anhydride is unique due to its ability to form multiple functional groups (esters, amides) and its application in bioconjugation and drug delivery systems. Its reactivity and versatility make it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C6H6O6

Molecular Weight

174.11 g/mol

IUPAC Name

2-(3-hydroxy-2,5-dioxooxolan-3-yl)acetic acid

InChI

InChI=1S/C6H6O6/c7-3(8)1-6(11)2-4(9)12-5(6)10/h11H,1-2H2,(H,7,8)

InChI Key

WQNHWIYLCRZRLR-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OC(=O)C1(CC(=O)O)O

Origin of Product

United States

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